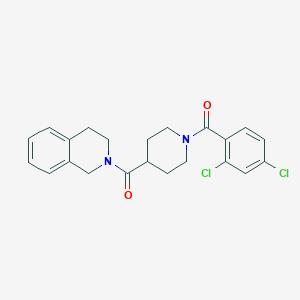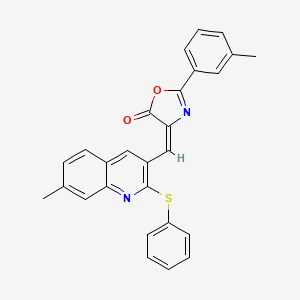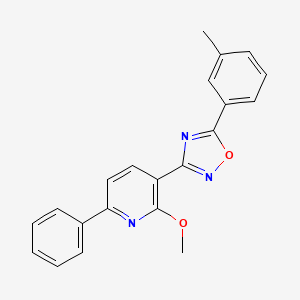
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as THFA and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
THFA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. It has been shown to inhibit the activity of histone deacetylases, which are involved in cancer progression. THFA also inhibits the activity of the HIV integrase enzyme, which is essential for viral replication. Additionally, THFA has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
THFA has been shown to exert its effects through various biochemical and physiological mechanisms. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. THFA also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, THFA has been shown to inhibit viral replication by inhibiting the activity of the HIV integrase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THFA has several advantages for use in lab experiments. It is easily synthesized and has good solubility in aqueous solutions. THFA also exhibits good stability under various conditions. However, THFA has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on THFA. One area of research is the optimization of its pharmacokinetic properties to improve its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of THFA in various diseases. THFA may also have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of THFA analogs with improved efficacy and safety profiles is an area of active research.
Conclusion:
In conclusion, THFA is a chemical compound with significant potential for therapeutic applications in various diseases. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. THFA exerts its effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. While THFA has several advantages for use in lab experiments, it also has some limitations. Future research on THFA should focus on optimizing its pharmacokinetic properties, elucidating its mechanisms of action, and developing analogs with improved efficacy and safety profiles.
Métodos De Síntesis
THFA can be synthesized through a multistep process involving the reaction of tetrahydrofuran with 4-(N-(o-tolyl)sulfamoyl)phenol. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity THFA with good yields.
Aplicaciones Científicas De Investigación
THFA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. THFA has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and inflammatory diseases.
Propiedades
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-5-2-3-7-19(15)22-28(24,25)18-10-8-16(9-11-18)27-14-20(23)21-13-17-6-4-12-26-17/h2-3,5,7-11,17,22H,4,6,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXYEBNEWHBIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


